N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide
Description
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-12-19(24)22-15-8-7-9-16(13-15)23-14(2)21-18-11-6-5-10-17(18)20(23)25/h5-11,13H,3-4,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZXSRRNPGDGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide typically involves the reaction of anthranilic acid derivatives with amides. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide in the presence of a dehydrating agent . The reaction conditions often include heating the reactants in an oil bath at temperatures ranging from 130°C to 135°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, green chemistry approaches, such as the use of deep eutectic solvents (DES) and microwave-induced synthesis, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired product but often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects . The quinazolinone ring structure allows it to interact with nucleic acids and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide with key analogs, focusing on structural features, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Table 1: Structural and Elemental Analysis of Selected Pentanamide Derivatives
*Calculated molecular weight based on formula.
Key Observations:
- The target compound lacks sulfur and heterocyclic sulfamoyl groups present in derivatives like C₂₃H₂₂N₄O₅S₂, resulting in higher carbon/nitrogen content and lower molecular weight .
- Compared to N-(4-methoxyphenyl)pentanamide, the target has a bulkier quinazolinone-phenyl group, which may reduce solubility but enhance target affinity due to π-π stacking interactions .
Biological Activity
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide is a compound that belongs to the quinazolinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinazolinone core, which is known for its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O2 |
| Molecular Weight | 310.39 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. This compound has been shown to:
- Inhibit Tumor Growth : Studies suggest that this compound can induce apoptosis in various cancer cell lines, effectively reducing cell proliferation.
- Mechanisms of Action : The compound may interact with cellular pathways involved in cancer progression, including the inhibition of specific kinases and modulation of apoptotic factors.
Anti-inflammatory Effects
Similar compounds within the quinazolinone family have demonstrated anti-inflammatory properties. The specific compound may exhibit:
- COX-II Inhibition : Preliminary studies indicate selective inhibition of cyclooxygenase (COX)-II, which is crucial in inflammatory responses.
- Reduction of Inflammatory Markers : In vitro studies have shown a decrease in pro-inflammatory cytokines upon treatment with this compound.
Antimicrobial Properties
Quinazolinone derivatives have been explored for their antimicrobial activity against various pathogens:
- Bacterial Efficacy : Initial findings suggest potential effectiveness against gram-positive and gram-negative bacteria.
- Fungal Activity : Some derivatives have shown antifungal properties; however, further research is needed to establish the efficacy of this compound specifically.
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell survival.
- Cell Cycle Arrest : Quinazolinones can induce cell cycle arrest at various phases, leading to reduced proliferation.
- Apoptosis Induction : Triggering programmed cell death in cancer cells is a key mechanism attributed to this class of compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Protocols : Various synthetic routes have been developed to obtain this compound with high purity and yield.
- In Vivo Studies : Animal models have demonstrated promising results regarding tumor reduction and inflammation control when treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
